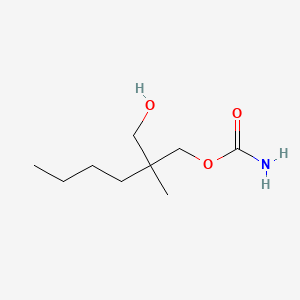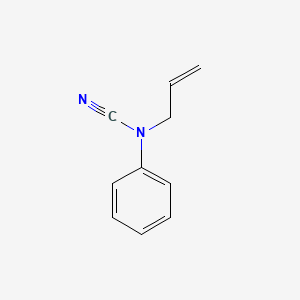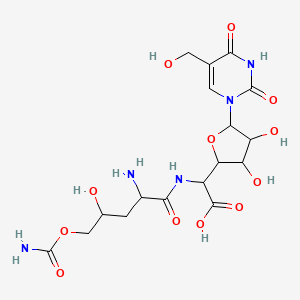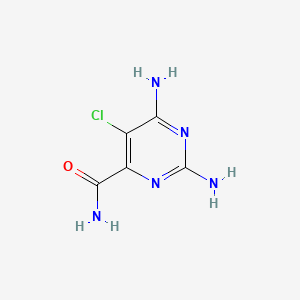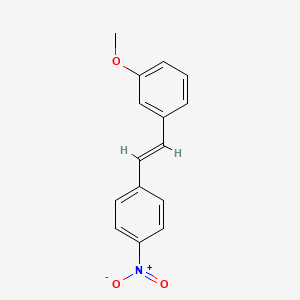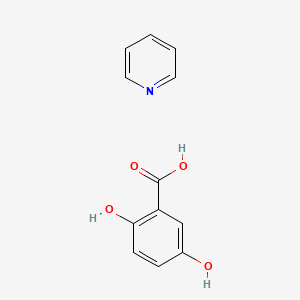
2,5-Dihydroxybenzoic acid;pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydroxybenzoic acid, also known as gentisic acid, is a dihydroxybenzoic acid with the molecular formula C7H6O4. It is a derivative of benzoic acid and is commonly found in various plants and foods. Pyridine, on the other hand, is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The combination of 2,5-Dihydroxybenzoic acid and pyridine forms a compound that has significant applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
This involves the reaction of hydroquinone with carbon dioxide under high pressure and temperature . Another method involves the oxidation of salicylic acid using persulfate .
Pyridine can be synthesized through several methods, including the Chichibabin synthesis, which involves the reaction of aldehydes, ammonia, and formaldehyde. Another method is the Bönnemann cyclization, which involves the reaction of dicarbonyl compounds with ammonia .
Industrial Production Methods
Industrial production of 2,5-Dihydroxybenzoic acid often involves the Kolbe-Schmitt reaction due to its efficiency and cost-effectiveness. Pyridine is industrially produced through the reaction of acetaldehyde and ammonia in the presence of an oxidizing agent .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.
Pyridine undergoes:
Nucleophilic substitution: Due to the electron-deficient nature of the nitrogen atom.
Electrophilic substitution: Though less reactive than benzene, it can still undergo such reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoic acids and pyridine derivatives.
Scientific Research Applications
2,5-Dihydroxybenzoic acid and pyridine have numerous applications in scientific research:
Mechanism of Action
2,5-Dihydroxybenzoic acid exerts its effects primarily through its antioxidant properties, scavenging free radicals and reducing oxidative stress. It also inhibits certain enzymes involved in inflammatory pathways . Pyridine acts as a base and nucleophile, participating in various biochemical reactions and serving as a building block for more complex molecules .
Comparison with Similar Compounds
Similar Compounds
Salicylic acid: Another hydroxybenzoic acid with anti-inflammatory properties.
p-Hydroxybenzoic acid: Similar structure but different substitution pattern.
Protocatechuic acid: Contains two hydroxyl groups at different positions.
Uniqueness
2,5-Dihydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Pyridine’s nitrogen atom makes it more basic and nucleophilic compared to benzene, allowing it to participate in a wider range of chemical reactions .
Properties
CAS No. |
23758-49-8 |
|---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
2,5-dihydroxybenzoic acid;pyridine |
InChI |
InChI=1S/C7H6O4.C5H5N/c8-4-1-2-6(9)5(3-4)7(10)11;1-2-4-6-5-3-1/h1-3,8-9H,(H,10,11);1-5H |
InChI Key |
YCONFVVPCZOVQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=CC(=C(C=C1O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


